2-(Tert-butoxy)ethan-1-amine
CAS No.: 88615-68-3
Cat. No.: VC2278983
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88615-68-3 |
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Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]ethanamine |
Standard InChI | InChI=1S/C6H15NO/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3 |
Standard InChI Key | BLMLZYILSIZQTL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OCCN |
Canonical SMILES | CC(C)(C)OCCN |
Introduction
Identifier Type | Value |
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CAS Number | 88615-68-3 |
Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
InChI | InChI=1S/C6H15NO/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3 |
InChI Key | BLMLZYILSIZQTL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OCCN |
Physical and Chemical Properties
Physical Characteristics
2-(Tert-butoxy)ethan-1-amine exists as a liquid at room temperature with specific physical characteristics that influence its handling and applications . The physical properties of this compound make it suitable for various laboratory and industrial processes.
Property | Value |
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Physical State | Liquid |
Storage Temperature | 4°C (recommended) |
Purity | 95% (typical commercial grade) |
Chemical Structure and Bonding
The molecular structure of 2-(Tert-butoxy)ethan-1-amine features a tert-butoxy group connected to an ethyl chain with a terminal primary amine group. This structure can be represented as (CH3)3C-O-CH2-CH2-NH2. The tert-butyl group provides steric hindrance, which influences the compound's reactivity and stability in various chemical environments .
Reactivity Profile
The compound's reactivity is primarily determined by its functional groups:
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The primary amine (-NH2) group makes it nucleophilic, allowing it to participate in various reactions including nucleophilic substitution, condensation, and addition reactions.
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The tert-butoxy group contributes to steric effects and can undergo cleavage under specific conditions.
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The compound can act as a base due to the presence of the amine group, participating in acid-base reactions.
This dual functionality makes 2-(Tert-butoxy)ethan-1-amine a versatile reagent in organic synthesis and chemical transformations .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-(Tert-butoxy)ethan-1-amine typically involves a two-step process starting from readily available precursors. The most common synthetic route involves:
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Formation of 2-(tert-butoxy)ethanol through the reaction of tert-butyl alcohol with ethylene oxide.
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Conversion of the alcohol to an amine through amination reactions.
Reaction Step | Key Conditions |
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Etherification | Controlled temperature, typically 50-80°C |
Amination | Catalyst presence, pressure control, temperature range of 100-150°C |
Purification | Distillation under reduced pressure |
The selection of appropriate catalysts and reaction parameters significantly impacts the efficiency of these transformations and the quality of the final product .
Applications in Chemical Research
Role as a Chemical Intermediate
2-(Tert-butoxy)ethan-1-amine serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The compound's structure, featuring both an amine group and a tert-butoxy moiety, makes it suitable for:
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Building block for more complex organic molecules
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Precursor in the synthesis of pharmaceutical compounds
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Intermediate in the preparation of specialty chemicals
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Component in the synthesis of surface-active agents
These applications leverage the compound's ability to undergo selective reactions at either the amine or the protected alcohol functional group .
Biological and Pharmaceutical Applications
Research has indicated potential applications of 2-(Tert-butoxy)ethan-1-amine in pharmaceutical development:
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As a building block for drug candidates
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In the synthesis of biologically active compounds
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As a component in medicinal chemistry research
The compound's ability to influence enzyme activities and receptor interactions through hydrogen bonding makes it valuable in biological research contexts .
Hazard Classification | Designation |
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GHS Pictograms | GHS02, GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H226, H302, H312, H314, H332 |
These classifications indicate that the compound is flammable (H226), harmful if swallowed (H302) or inhaled (H332), harmful in contact with skin (H312), and causes severe skin burns and eye damage (H314) .
Storage Parameter | Recommendation |
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Temperature | 4°C (refrigeration) |
Container | Tightly sealed, compatible material |
Environment | Dry, well-ventilated area away from heat sources |
Segregation | Away from incompatible substances |
Following these storage recommendations helps preserve the compound's integrity and reduces safety risks associated with its handling .
Comparative Analysis
Structural Analogs
2-(Tert-butoxy)ethan-1-amine can be compared with several structurally related compounds to understand its unique properties and applications:
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2-(Tert-butoxy)ethanol: Shares the tert-butoxy group but features a hydroxyl group instead of an amine
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Ethanolamine: Has a simpler structure with a hydroxyl and amine group but lacks the tert-butoxy functionality
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2-Methoxyethylamine: Contains a methoxy group instead of a tert-butoxy group, resulting in different steric properties
These comparisons highlight the distinctive characteristics of 2-(Tert-butoxy)ethan-1-amine, particularly the influence of the bulky tert-butoxy group on its chemical behavior .
Functional Comparison
The functional properties of 2-(Tert-butoxy)ethan-1-amine set it apart from its analogs:
Compound | Key Characteristic | Primary Application |
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2-(Tert-butoxy)ethan-1-amine | Sterically hindered ether with primary amine | Intermediate in organic synthesis |
2-(Tert-butoxy)ethanol | Sterically hindered ether with hydroxyl group | Solvent, intermediate |
Ethanolamine | Simple amino alcohol | Surfactant, gas scrubbing |
These functional differences explain the specific niches that 2-(Tert-butoxy)ethan-1-amine occupies in chemical applications .
Current Research and Future Perspectives
Recent Research Findings
Current research on 2-(Tert-butoxy)ethan-1-amine continues to expand our understanding of its properties and potential applications:
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Investigation of its role as a building block in complex molecular architectures
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Exploration of its potential in targeted drug delivery systems
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Studies on its effectiveness as a component in specialty materials
These research directions highlight the ongoing interest in this compound within the scientific community .
Future Research Directions
Several promising avenues for future research involving 2-(Tert-butoxy)ethan-1-amine have been identified:
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Further investigation of its biological activities and potential therapeutic applications
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Development of more efficient synthetic routes for its production
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Exploration of new applications in material science and nanotechnology
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Study of structure-activity relationships of its derivatives
These research directions suggest that 2-(Tert-butoxy)ethan-1-amine will continue to be a compound of interest for various scientific disciplines .
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